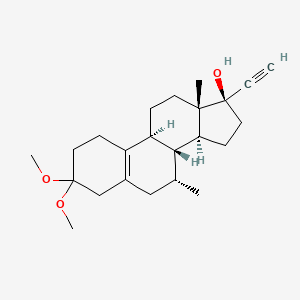![molecular formula C25H22FNO4 B565753 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid CAS No. 1187966-93-3](/img/new.no-structure.jpg)
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its cyclopropyl and fluorobenzo[k]phenanthridin moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid typically involves multiple steps, including the formation of the cyclopropyl and fluorobenzo[k]phenanthridin rings. Common synthetic routes may involve the use of cyclopropyl bromide and fluorobenzo[k]phenanthridin precursors, followed by a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or fluorobenzo[k]phenanthridin moieties, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various halogenating agents.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s fluorobenzo[k]phenanthridin moiety is particularly important for its binding affinity and specificity, influencing its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-(6-Cyclopropyl-10-chlorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- (3R,5S)-5-(6-Cyclopropyl-10-bromobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- (3R,5S)-5-(6-Cyclopropyl-10-iodobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
Uniqueness
The uniqueness of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid lies in its fluorine atom, which significantly enhances its chemical stability and biological activity compared to its chloro, bromo, and iodo analogs. The presence of the fluorine atom also influences the compound’s electronic properties, making it a valuable molecule for various applications.
Properties
CAS No. |
1187966-93-3 |
|---|---|
Molecular Formula |
C25H22FNO4 |
Molecular Weight |
419.452 |
IUPAC Name |
(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1 |
InChI Key |
JEAIZQYPWPSXQH-QRQCRPRQSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F |
Synonyms |
(βR,δS)-6-Cyclopropyl-10-fluoro-β,δ-dihydroxybenzo[k]phenanthridine-8-pentanoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B565672.png)
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)







![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

